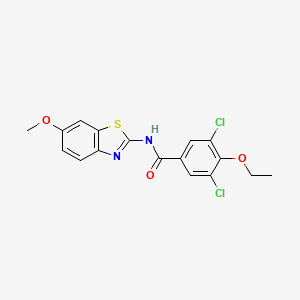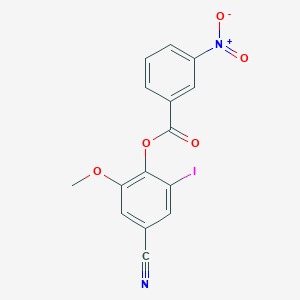![molecular formula C18H16N4O4 B4194638 1-benzyl-3-(3-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4194638.png)
1-benzyl-3-(3-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Overview
Description
1-benzyl-3-(3-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, commonly known as BNT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of BNT is not fully understood. However, studies have shown that BNT exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. BNT has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BNT has been shown to have several biochemical and physiological effects. In animal studies, BNT has been found to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells. In addition, BNT has been found to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BNT in lab experiments is its ability to selectively target specific biological pathways. This allows for the development of more targeted and effective therapies. However, one of the limitations of using BNT in lab experiments is its low solubility in water, which may limit its potential applications.
Future Directions
There are several future directions for the research and development of BNT. One potential direction is the development of BNT-based therapies for the treatment of inflammatory diseases and cancer. Another potential direction is the development of BNT-based materials for use in organic electronics. Further studies are also needed to fully understand the mechanism of action of BNT and its potential applications in various fields of scientific research.
Scientific Research Applications
BNT has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, BNT has been found to exhibit significant anti-inflammatory and analgesic properties. It has also been studied for its potential as an anticancer agent. In addition, BNT has been found to have potential applications in the field of material science, particularly in the development of organic semiconductors.
properties
IUPAC Name |
1-benzyl-3-(3-nitrophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-17-14-15(12-7-4-8-13(9-12)22(25)26)20-21(16(14)18(24)19-17)10-11-5-2-1-3-6-11/h1-9,14-16,20H,10H2,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLBOKPVFMOUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(3-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4194564.png)
![1-(3,5-dimethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4194572.png)
![3-amino-N-(2-hydroxy-5-nitrophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4194574.png)
![7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide](/img/structure/B4194578.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4194586.png)
![2-(benzylthio)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4194588.png)

![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4194594.png)
![8-chloro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4194602.png)
![2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4194605.png)
![2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4194618.png)
![methyl 4-[3-(anilinocarbonyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl]benzoate](/img/structure/B4194636.png)
![N~1~-(2,4-dichlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4194648.png)